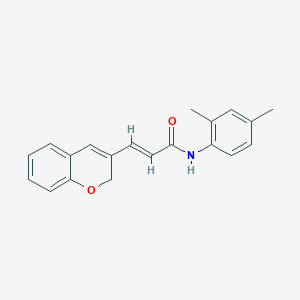(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
CAS No.: 887346-90-9
Cat. No.: VC5024591
Molecular Formula: C20H19NO2
Molecular Weight: 305.377
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887346-90-9 |
|---|---|
| Molecular Formula | C20H19NO2 |
| Molecular Weight | 305.377 |
| IUPAC Name | (E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+ |
| Standard InChI Key | VAFKPMLEYYFEAD-CSKARUKUSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C |
Introduction
Synthesis
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves:
-
Starting Materials:
-
3-formylchromone or derivatives for the chromene core.
-
2,4-dimethylaniline for the amide functionality.
-
Acetic anhydride or related reagents for coupling reactions.
-
-
Reaction Steps:
-
Formation of a Schiff base intermediate by reacting 3-formylchromone with 2,4-dimethylaniline.
-
Subsequent condensation with acetic acid derivatives under acidic or basic conditions to yield the final product.
-
-
Purification and Characterization:
-
The compound is purified using recrystallization or chromatography.
-
Characterization is performed using techniques such as:
-
1H and 13C NMR spectroscopy for structural confirmation.
-
Mass spectrometry (MS) for molecular weight determination.
-
Infrared spectroscopy (IR) to confirm functional groups.
-
-
Potential Biological Activity
Compounds containing chromene scaffolds are known for their diverse biological activities, including:
-
Antioxidant properties due to the electron-rich chromene core.
-
Anti-inflammatory effects via interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
-
Anticancer potential, as chromene derivatives often exhibit cytotoxicity against cancer cell lines.
While specific studies on this compound are not available, its structural features suggest possible activity as:
-
A modulator of oxidative stress pathways.
-
An inhibitor of enzymes involved in inflammation or cancer progression.
Drug Design Implications
The chromene-amide hybrid structure makes it a promising candidate for drug discovery:
-
The conjugated system may enhance binding affinity to biological targets.
-
The amide group can form hydrogen bonds with active sites in proteins.
Docking Studies
In silico studies could evaluate its binding affinities to enzymes such as COX or LOX. Chromene-based compounds often show favorable interactions due to their planar structures and ability to fit into enzyme active sites.
Experimental Validation
Future research should focus on:
-
Synthesis optimization to improve yields and purity.
-
Biological assays, including:
-
Cytotoxicity tests against cancer cell lines.
-
Enzyme inhibition studies for anti-inflammatory activity.
-
-
Pharmacokinetics and Toxicology to assess its drug-likeness.
Data Table: Hypothetical Enzyme Binding Energies
| Compound | COX Binding Energy (kcal/mol) | LOX Binding Energy (kcal/mol) |
|---|---|---|
| (2E)-3-(2H-chromen-3-yl)-N-(...) | To be determined | To be determined |
| Celecoxib (reference drug) | −12.3 | −8.7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume